molecular formula C22H19BrO3 B8384506 1-(2,4-Bis-benzyloxy-5-bromo-phenyl)-ethanone

1-(2,4-Bis-benzyloxy-5-bromo-phenyl)-ethanone

Cat. No.: B8384506
M. Wt: 411.3 g/mol
InChI Key: IQCKVPICYMYKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Bis-benzyloxy-5-bromo-phenyl)-ethanone is a useful research compound. Its molecular formula is C22H19BrO3 and its molecular weight is 411.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H19BrO3

Molecular Weight

411.3 g/mol

IUPAC Name

1-[5-bromo-2,4-bis(phenylmethoxy)phenyl]ethanone

InChI

InChI=1S/C22H19BrO3/c1-16(24)19-12-20(23)22(26-15-18-10-6-3-7-11-18)13-21(19)25-14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3

InChI Key

IQCKVPICYMYKBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

51.2 g of 1-(2,4-Bis-benzyloxy-phenyl)-ethanone (0.154 mol, 1 eq) were dissolved in 250 ml DMF. 27.42 g N-bromosuccinimide (0.154 mol, 1 eq) in 100 ml DMF were added dropwise. The mixture was stirred at room temperature over night. The reaction mixture was poured onto 700 ml of water and the precipitate filtered off. The filter cake was rinsed with water and the colourless solid was recrystallised from 370 ml acetonitrile.
Quantity
51.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
27.42 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three

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